molecular formula C10H12N2O3 B1681651 N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide CAS No. 83440-03-3

N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide

Cat. No. B1681651
CAS RN: 83440-03-3
M. Wt: 208.21 g/mol
InChI Key: JQICNNKLTFYSLS-UHFFFAOYSA-N
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Description

“N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific information on the molecular structure of “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight . Unfortunately, specific information on the physical and chemical properties of “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.

Scientific Research Applications

Cell Signaling Studies

SG-209 may be used in cell signaling studies . It can help researchers understand how cells communicate with each other, which is crucial for understanding many biological processes and diseases.

Potassium Channel Activation

SG-209 is known to activate potassium channels . This property makes it useful in studying the role of these channels in various physiological processes, including nerve signal transmission and muscle contraction.

Vasodilation

SG-209 is a vasodilator , meaning it can widen (dilate) blood vessels. This makes it useful in research related to cardiovascular diseases, such as hypertension and angina.

Tracheal Smooth Muscle Dilation

SG-209 has been found to dilate tracheal smooth muscle and increase the blood flow to the trachea in dogs . This suggests potential applications in respiratory research, particularly in conditions that involve constriction of the airways.

Derivative of Nicorandil

SG-209 is a derivative of nicorandil , a drug used to treat angina. This connection could make SG-209 useful in research into new treatments for this condition.

Highly Accurate Position Detecting

SG-209 is a transmission type photointerrupter combined with a high power infrared LED and a high sensitive phototransistor . It’s suitable for highly accurate position detecting, which can be applied in various fields like robotics, automation, and manufacturing.

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound and how to handle it safely . Unfortunately, specific safety and hazard information for “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.

properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICNNKLTFYSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232353
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide

CAS RN

83440-03-3
Record name SG 209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: SG-209 functions as a direct activator of ATP-sensitive potassium channels (KATP). [] These channels play a crucial role in various cellular processes, including regulating vascular tone. By activating KATP channels located on endothelial cells, SG-209 initiates a cascade of downstream effects that ultimately promote angiogenesis - the formation of new blood vessels. []

A: While the exact mechanisms are still under investigation, research suggests that KATP channel activation by SG-209 modulates key signaling pathways involved in endothelial cell proliferation, migration, and network formation. [] These cellular processes are essential for the development of new blood vessels.

A: Research indicates that SG-209's ability to stimulate angiogenesis is comparable in potency and efficacy to vascular endothelial growth factor (VEGF), a well-established and potent angiogenic factor. [] This finding positions SG-209 as a potentially valuable tool for further investigating the complexities of angiogenesis.

A: Studies in canine coronary arteries revealed that the vasodilatory potency and mechanism of action among nicorandil derivatives are significantly influenced by the specific group present at the C2 position of the N-ethylnicotinamide structure. [, ] This highlights the importance of structural modifications in modulating the pharmacological properties of these compounds.

A: While the research primarily focuses on understanding SG-209's mechanism of action and its role in angiogenesis, the findings suggest its potential therapeutic value. [] For instance, inducing angiogenesis could be beneficial in conditions like ischemia, where restoring blood flow to tissues is crucial.

A: Research suggests that non-selective KATP channel blockers, like sulfonylureas used in type II diabetes treatment, might negatively impact angiogenesis due to their action on endothelial KATP channels. [] This highlights the importance of developing more selective KATP modulators that can target specific cell types, such as pancreatic β-cells, without interfering with beneficial endothelial KATP channel activity.

A: Yes, studies using rabbit femoral arteries demonstrate that SG-209, similar to nicorandil, can decrease cytosolic calcium concentrations. [] This effect contributes to the relaxation of vascular smooth muscle and the vasodilatory properties observed with these compounds.

A: Interestingly, while nicorandil was found to stimulate pancreatic exocrine secretion in canine models, SG-209 did not exhibit this effect. [] This discrepancy suggests that the nitrate moiety present in nicorandil, but absent in SG-209, plays a crucial role in stimulating pancreatic secretion.

A: Yes, research has shown that modifications to the SG-209 structure, particularly at the C2 position of the N-ethylnicotinamide moiety, can significantly influence its vasodilatory potency and mechanism of action. [, ] For example, replacing the acetoxy group with a nitroxy group (as in nicorandil) leads to enhanced vasodilatory effects.

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